5-bromo-3-methyl-N-phenylpyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-3-methyl-N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRPFMIVJFNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-phenylpyridin-2-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki cross-coupling reaction is a widely used method in industrial settings for the synthesis of various aromatic compounds. This method is favored due to its efficiency, mild reaction conditions, and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methyl-N-phenylpyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include amines.
Scientific Research Applications
Pharmaceutical Development
5-Bromo-3-methyl-N-phenylpyridin-2-amine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives are investigated for potential therapeutic effects against diseases such as cancer and bacterial infections. Research has shown that related pyridine derivatives exhibit antimicrobial and anticancer properties, making them promising candidates for drug development .
Case Study: Anticancer Activity
A study evaluated various pyridine derivatives, including this compound, for their anticancer activities against cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .
Biochemical Research
This compound is utilized in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. It aids in understanding biological pathways and developing new therapeutic strategies. For instance, the compound's interaction with specific enzymes can shed light on its potential role in modulating biological processes.
The compound can be incorporated into agrochemical formulations to develop effective pesticides and herbicides. Its structural characteristics allow it to interact with biological systems in plants, enhancing crop protection against pests .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference compound for the detection and quantification of similar compounds in various samples. Its reliable chemical behavior under different conditions makes it a valuable tool in analytical methods .
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-phenylpyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is thought to modulate biological processes through binding to its targets and altering their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The table below compares the target compound with key analogs:
Key Observations:
The nitro-substituted analog () is more reactive due to the electron-deficient nitro group, which may limit stability compared to the target compound .
Biological Activity :
- The dimethoxybenzyl analog () shows anti-tumor and anti-viral activity, attributed to its ability to form hydrogen-bonded dimers in the crystal lattice. The target compound’s phenyl group may improve membrane permeability due to increased lipophilicity .
Physical Properties :
Structural and Crystallographic Insights
- Hydrogen Bonding : The dimethoxybenzyl analog forms centrosymmetric dimers via N–H⋯N bonds . The target compound’s phenyl group may instead engage in π-π stacking, altering crystallization behavior.
Biological Activity
5-Bromo-3-methyl-N-phenylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and structural characteristics, supported by relevant data tables and findings from recent studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C13H12BrN3
- Molecular Weight : 263.133 g/mol
- Structure : The compound features a bromine atom, a methyl group, and a phenyl group attached to a pyridine ring, which contributes to its unique reactivity and biological interactions.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets, such as enzymes or receptors, potentially modulating various signaling pathways. This interaction may lead to alterations in biological processes that underpin its therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. The presence of the pyridine ring is often linked to the ability to inhibit microbial growth by interfering with essential cellular functions .
Anticancer Potential
Studies have highlighted the potential anticancer properties of this compound. The structural motifs present in this compound may allow it to act as an inhibitor for certain cancer-related enzymes or pathways. For instance, derivatives of pyridine compounds have shown promise as inhibitors in cancer therapy by targeting specific kinases involved in tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimicrobial Activity : A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibited effective antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics .
- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the structure of similar compounds can significantly impact their biological activity. For example, variations in substituents on the pyridine ring can enhance binding affinity to target enzymes involved in cancer progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Bromo-N-methyl-N-phenylpyridin-2-amine | C13H12BrN3 | 0.95 |
| 4-Bromo-N-methylpyridin-2-amine | C11H12BrN | 0.80 |
| N-(3-Bromo-5-chloropyridin-2-yl)formamide | C10H8BrClN | 0.79 |
| 3-Bromo-N,N-dimethylpyridin-2-amine | C12H14BrN | 0.95 |
This table illustrates how slight variations in structure can lead to different biological activities and reactivities, emphasizing the importance of specific functional groups like bromine and phenyl attachments in influencing pharmacological properties.
Q & A
Q. What are the common synthetic routes for 5-bromo-3-methyl-N-phenylpyridin-2-amine, and how are reaction conditions optimized?
- Methodological Answer : A widely used approach involves reductive amination. For example, reacting 5-bromo-3-methylpyridin-2-amine with benzaldehyde in methanol under reflux, followed by reduction with sodium cyanoborohydride, yields the target compound. Key parameters include temperature (reflux at ~65°C), solvent choice (methanol for solubility), and stoichiometric ratios (1:1 amine-to-aldehyde ratio). Post-reaction purification via recrystallization in ethanol improves purity . Alternative methods may employ Buchwald-Hartwig amination, using palladium catalysts to couple aryl halides with amines, but this requires inert conditions and specialized ligands .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H NMR reveals aromatic proton splitting patterns (e.g., para-substituted phenyl groups at δ 7.2–7.4 ppm) and methyl group signals (δ ~2.3 ppm). C NMR confirms bromine’s deshielding effect on the pyridine ring .
- X-ray Crystallography : Single-crystal analysis identifies intermolecular interactions (e.g., hydrogen bonds between amine and pyridine nitrogen) and validates bond lengths/angles. For example, a centrosymmetric dimer structure stabilized by N–H···N hydrogen bonds was reported for a related bromopyridine derivative .
Q. What are the solubility properties of this compound, and how do they influence reaction design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in methanol. This solubility profile necessitates solvent screening for reactions. For instance, Suzuki-Miyaura cross-coupling reactions may require DMF/water mixtures to balance solubility and catalyst activity. Precipitation in aqueous workups can aid purification .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, methyl, phenyl) influence reactivity in catalytic transformations?
- Methodological Answer :
- Bromine : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position and enhancing oxidative addition in cross-coupling reactions (e.g., Suzuki with aryl boronic acids).
- Methyl Group : Electron-donating effect stabilizes adjacent positions, potentially slowing nucleophilic attacks.
- Phenyl Group : Introduces steric hindrance and π-π stacking interactions, affecting catalyst accessibility. Computational studies (DFT) can model charge distribution and predict regioselectivity .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Contradictions often arise from impurities in starting materials or unoptimized conditions. Systematic approaches include:
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical factors.
- In situ Monitoring : Use HPLC or LC-MS to track intermediate formation and side reactions.
- Cross-Validation : Reproduce literature methods with rigorous control of moisture/oxygen levels (e.g., Schlenk techniques for air-sensitive steps) .
Q. How can computational tools predict and optimize the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, pyridine-based compounds often exhibit kinase inhibition due to N-atom coordination.
- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data to design analogs with improved potency.
- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian) to simulate intermediates and transition states, guiding synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
